In-Depth Technical Guide: Ethyl 2,2-difluoropent-4-enoate
In-Depth Technical Guide: Ethyl 2,2-difluoropent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
Ethyl 2,2-difluoropent-4-enoate is a fluorinated ester of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of the gem-difluoro group can significantly alter the electronic and steric properties of the molecule, potentially enhancing metabolic stability and binding affinity in biological systems.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethyl 2,2-difluoropent-4-enoate is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₂O₂ | PubChem[1] |
| Molecular Weight | 164.15 g/mol | PubChem[1] |
| CAS Number | 110482-96-7 | PubChem[1] |
| Boiling Point | 128 °C | ChemWhat[2] |
| Density | 1.068 g/cm³ | ChemWhat[2] |
| Flash Point | 31 °C | ChemWhat[2] |
| Refractive Index | 1.388 | ChemBK[2] |
| InChI | InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3 | PubChem[1] |
| SMILES | CCOC(=O)C(F)(F)CC=C | PubChem[1] |
Spectral Data
Safety and Hazards
Based on available information, Ethyl 2,2-difluoropent-4-enoate is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 2,2-difluoropent-4-enoate is not explicitly published, a plausible synthetic route is the Reformatsky reaction. This reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. In this case, ethyl bromodifluoroacetate would be reacted with acrolein.
Proposed Synthetic Pathway: Reformatsky-Type Reaction
The proposed synthesis involves the formation of an organozinc intermediate from ethyl bromodifluoroacetate, which then undergoes a nucleophilic addition to acrolein, followed by dehydration to yield the target compound.
Caption: Proposed synthesis of Ethyl 2,2-difluoropent-4-enoate via a Reformatsky-type reaction.
Generalized Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on known Reformatsky reactions and should be optimized for the specific synthesis of Ethyl 2,2-difluoropent-4-enoate.
Materials:
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Ethyl bromodifluoroacetate
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Zinc dust (activated)
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Acrolein
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere, add activated zinc dust.
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Reaction Initiation: Add anhydrous THF to the flask. To the dropping funnel, add a solution of ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of the ethyl bromodifluoroacetate solution to the zinc suspension and gently heat to initiate the reaction (indicated by a color change or exotherm).
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Formation of the Reformatsky Reagent: Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.
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Reaction with Acrolein: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of freshly distilled acrolein in anhydrous THF dropwise to the Reformatsky reagent.
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Reaction Completion and Quenching: After the addition of acrolein is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
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Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will likely be the β-hydroxy ester intermediate.
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Dehydration: The crude β-hydroxy ester can be dehydrated to the final product, Ethyl 2,2-difluoropent-4-enoate, using a variety of methods, such as treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., Burgess reagent). The conditions for this step will need to be determined empirically.
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Final Purification: Purify the final product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Reactivity and Potential Applications
Ethyl 2,2-difluoropent-4-enoate possesses two key reactive sites: the carbon-carbon double bond and the ester functionality. The alkene can undergo a variety of addition reactions, while the ester can be hydrolyzed or transesterified. The presence of the gem-difluoro group at the α-position can influence the reactivity of the ester and adjacent carbons.
This compound is a potential intermediate in the synthesis of more complex fluorinated molecules for applications in drug discovery and materials science.[3] The introduction of fluorine atoms can enhance the biological activity and pharmacokinetic properties of molecules.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity, cytotoxicity, or mechanism of action of Ethyl 2,2-difluoropent-4-enoate. Further research is required to evaluate its potential biological effects and to identify any interactions with cellular signaling pathways.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the chemical synthesis and characterization of a target compound like Ethyl 2,2-difluoropent-4-enoate.
Caption: A generalized workflow for chemical synthesis and characterization.
